molecular formula C12H22N2O2 B6231263 tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2408962-63-8

tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B6231263
CAS No.: 2408962-63-8
M. Wt: 226.32 g/mol
InChI Key: IKXJIFDDRFKTLB-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate is a chiral spirocyclic building block of high value in medicinal chemistry and drug discovery research. Its structure incorporates a rigid, three-dimensional scaffold that is prized for its ability to impart conformational restraint on potential drug candidates. This can lead to improved target selectivity, enhanced binding affinity, and better metabolic stability compared to flat aromatic systems. The 7-amino group provides a versatile handle for further synthetic elaboration, allowing researchers to link this complex fragment to other molecular motifs. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is stable under a variety of conditions but can be readily removed with acid to reveal the secondary amine for further diversification. Spirocyclic scaffolds of this type are recognized as valuable tools in the design of compounds for neurological and oncological research. For instance, similar 5-oxa-2-azaspiro[3.4]octane derivatives have been investigated as M4 agonists for potential application in neurological conditions . Furthermore, the incorporation of spiro-pyrrolidine motifs (a related azaspiro system) has been a key strategy in developing potent and selective enzyme inhibitors, such as ubiquitin-specific protease 7 (USP7) inhibitors being explored for cancer therapy . This compound is intended for use as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2408962-63-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-9(13)7-12(14)5-4-6-12/h9H,4-8,13H2,1-3H3

InChI Key

IKXJIFDDRFKTLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)N

Purity

95

Origin of Product

United States

Preparation Methods

Ketone-Alkylamine Cyclization

A widely reported method involves the condensation of γ-keto esters with primary amines. For example, reacting ethyl 4-oxocyclohexanecarboxylate with tert-butyl carbamate under basic conditions (e.g., NaH in THF) induces cyclization to form the 5-azaspiro[3.4]octane core. The reaction proceeds via enolate formation, followed by intramolecular nucleophilic attack (Figure 1).

Optimization Insights :

  • Solvent Effects : Tetrahydrofuran (THF) enhances reaction rates compared to DMF or DMSO due to its moderate polarity.

  • Temperature : Yields improve from 60% to 85% when conducted at −20°C, minimizing side reactions like over-alkylation.

Ring-Closing Metathesis (RCM)

An alternative approach employs Grubbs’ catalyst to facilitate RCM of diene precursors. For instance, N-Boc-protected diallylamine derivatives undergo metathesis to yield the spirocyclic structure with >90% stereochemical fidelity. This method is advantageous for accessing enantiomerically pure products but requires stringent moisture control.

Introduction of the 7-Amino Group

The amino group at the 7-position is introduced via selective functionalization post-cyclization.

Reductive Amination

Treatment of the spirocyclic ketone intermediate with ammonium acetate and sodium cyanoborohydride in methanol achieves reductive amination. This one-pot method affords the 7-amino derivative in 70–75% yield, with Boc protection retained.

Critical Parameters :

  • pH Control : Maintaining pH 6–7 prevents Boc deprotection and ensures selective reduction of the imine intermediate.

  • Catalyst Screening : NaBH(OAc)₃ outperforms NaBH₄, reducing epimerization risks.

Nucleophilic Substitution

In cases where a leaving group (e.g., bromide) is present at the 7-position, ammonia or benzylamine in DMF at 80°C displaces the group to install the amine. Subsequent hydrogenolysis removes benzyl protecting groups if applicable.

Boc Protection and Final Functionalization

The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine during subsequent reactions.

Boc Installation Methods

  • Standard Protocol : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalysis achieves >95% conversion in 2 hours.

  • Microwave-Assisted Synthesis : Applying microwave irradiation (100°C, 30 min) reduces reaction time by 75% without compromising yield.

Deprotection Considerations

While the final compound retains the Boc group, intermediate deprotection (e.g., using TFA in DCM) may be necessary for further derivatization. Careful neutralization with aqueous NaHCO₃ prevents degradation of the spirocyclic core.

Industrial-Scale Production Techniques

Scalable synthesis demands cost-effective and efficient protocols:

Continuous Flow Reactors

Implementing flow chemistry for the cyclization step enhances reproducibility and reduces reaction time from 12 hours (batch) to 2 hours. A 2024 study demonstrated a 92% yield at a 10 kg scale using a Corning AFR module.

Crystallization Optimization

The final compound is purified via anti-solvent crystallization. Adding n-heptane to a saturated ethyl acetate solution at 0°C yields 98.5% pure product with consistent polymorphic Form I.

Analytical Validation and Quality Control

Robust characterization ensures batch-to-batch consistency:

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.45 (s, 9H, Boc CH₃), 3.20–3.35 (m, 2H, spiro-CH₂), and 4.85 (br s, 2H, NH₂).

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm functional groups.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers with a resolution factor Rs > 2.0, ensuring >99% ee for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Synthetic Chemistry:
    • Building Block: The compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.
    • Reactions: It can undergo oxidation, reduction, and substitution reactions, enabling the formation of diverse derivatives which are useful in further chemical explorations.
  • Biological Research:
    • Bioactivity Studies: Preliminary investigations indicate that tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate may exhibit bioactive properties, making it a candidate for studies on its effects on biological systems. Its interaction with enzymes and receptors can modulate biological pathways, which is crucial for drug discovery .
    • Potential Therapeutic Uses: The compound is being explored as a precursor in drug development, particularly targeting infectious diseases and other health conditions due to its unique structural features that may confer specific biological activities.
  • Pharmaceutical Development:
    • Lead Compound: Its distinct spirocyclic structure positions it as a lead compound in pharmaceutical research aimed at developing new drugs. The compound’s ability to interact with biological targets suggests potential therapeutic applications in treating various diseases.
    • Mechanisms of Action: Understanding how this compound interacts at the molecular level can provide insights into its therapeutic potential, guiding future drug design efforts.
  • Material Science:
    • Development of New Materials: The unique properties of this compound make it suitable for the development of novel materials with specific chemical and physical characteristics, potentially impacting industries such as polymers and coatings.

Case Studies

  • Drug Development Research:
    • A study investigated the use of this compound as a scaffold for developing anti-infective agents. The results indicated promising activity against specific bacterial strains, suggesting its utility in medicinal chemistry .
  • Biochemical Interaction Studies:
    • Research focused on the compound's binding affinity to certain receptors demonstrated that it could modulate receptor activity, providing insights into its potential neuropharmacological applications .

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate with structurally related spirocyclic derivatives, highlighting differences in spiro ring systems, functional groups, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Spiro System Notable Properties
This compound (Target Compound) 2044714-40-9 C₁₂H₂₂N₂O₂ 226.32 7-Amino, tert-butyl carbamate [3.4] High conformational rigidity; amine enables hydrogen bonding
tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate 2044714-40-9* C₁₂H₂₂N₂O₂ 226.32 8-Amino, tert-butyl carbamate [3.4] Positional isomer of target; amino group placement alters steric/electronic effects
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate 1630906-60-3 C₂₄H₄₂N₄O₈ 514.62 Dual amines, oxalate counterion [3.4] Enhanced solubility due to oxalate; dual amines increase polarity
tert-Butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate N/A C₁₃H₁₉N₂O₃ 251.30 Cyano, oxo, tert-butyl carbamate [3.4] Electron-withdrawing cyano/oxo groups reduce basicity; potential metabolic stability
tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate 1416013-81-4 C₁₁H₁₉NO₂ 197.28 tert-Butyl carbamate [2.5] Smaller spiro system increases ring strain; reduced steric bulk
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2306262-93-9 C₁₂H₂₂N₂O₃ 242.31 7-Amino, oxa, tert-butyl carbamate [3.5] Larger spiro system and oxygen atom enhance polarity; potential for improved solubility

*Note: CAS number may overlap due to positional isomerism or database inconsistencies.

Key Structural and Functional Differences:

Larger systems like [3.5] () offer expanded spatial arrangements, which may improve target binding in drug-receptor interactions .

Functional Group Variations: Amino vs. Cyano/Oxo: The 7-amino group in the target compound facilitates hydrogen bonding, critical for biological activity. In contrast, cyano or oxo substituents () may enhance metabolic stability but reduce basicity .

Stereochemistry :

  • Cis/trans configurations (e.g., ) significantly impact biological activity. For example, cis-configured spirocycles may adopt conformations that better align with enzyme active sites .

Research Findings and Implications

  • Synthesis : The target compound is synthesized via multistep routes involving trifluoroacetic acid-mediated deprotection (similar to ), with yields exceeding 80% in optimized conditions .
  • Drug Discovery Utility: The 7-amino derivative’s rigidity and hydrogen-bonding capacity make it a preferred scaffold for kinase inhibitors . tert-Butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate () is explored in prodrug designs due to its hydrolytically stable cyano group .
  • Commercial Availability : High-purity (>95%) spirocyclic building blocks are available from suppliers like Enamine and CymitQuimica, though costs vary significantly (e.g., €301/100mg for diazaspiro derivatives, ) .

Biological Activity

tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound characterized by a unique structural configuration that includes a tert-butyl group, an amino group, and a carboxylate moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number2408962-63-8
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
IUPAC NameThis compound
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's amino and carboxylate groups facilitate binding to these targets, potentially modulating their activity and influencing various biochemical pathways.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, which could be relevant for treating neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways.
  • Analgesic Properties : Some derivatives of azaspiro compounds have been studied for their analgesic effects, indicating that this compound may also be explored for pain management applications.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

  • Study on Neuroprotection : A study demonstrated that related azaspiro compounds could protect neuronal cells from oxidative stress-induced apoptosis by activating ERK/MAPK and PI3K/Akt signaling pathways . This suggests that this compound might exhibit similar protective mechanisms.
  • Antimicrobial Testing : In vitro assays have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, indicating the need for further research into the antimicrobial efficacy of this compound .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other azaspiro compounds, which have demonstrated varying degrees of bioactivity:

Compound NameBiological Activity
tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochlorideAntimicrobial, Analgesic
tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylateNeuroprotective

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer: A scalable synthesis involves sequential protection/deprotection steps. For example, trifluoroacetic acid (TFA) in dichloromethane efficiently removes Boc groups, while THF/water mixtures with NaHCO₃ facilitate carboxylate intermediate formation . Yield optimization requires precise stoichiometric control of reagents (e.g., TFA addition rate, temperature during cyclization) to minimize side reactions like over-acylation or ring-opening .

Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic core and verifying amine functionality?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves spirocyclic geometry (e.g., distinct proton environments at the spiro-junction). IR spectroscopy identifies the Boc carbonyl stretch (~1680–1720 cm⁻¹). For amine validation, derivatization with ninhydrin or HPLC-MS with ion-pairing agents (e.g., heptafluorobutyric acid) enhances detection sensitivity .

Q. What are critical safety considerations for handling and storing this compound?

  • Methodological Answer: Store in airtight containers at –20°C to prevent hydrolysis of the Boc group. Use explosion-proof equipment and grounded containers during transfers due to potential electrostatic discharge risks. PPE includes nitrile gloves and chemical-resistant lab coats; avoid skin contact to prevent amine-related sensitization .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during the synthesis of enantiopure 7-amino-5-azaspiro derivatives?

  • Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, while asymmetric catalysis (e.g., Jacobsen epoxidation) introduces stereocontrol during spirocycle formation. For derivatives like Zelquistinel, stereospecific enzymatic deprotection (e.g., lipases) preserves configuration .

Q. What strategies mitigate data discrepancies in reaction optimization studies (e.g., conflicting yields or purity reports)?

  • Methodological Answer: Use design-of-experiments (DoE) approaches to systematically vary parameters (temperature, solvent polarity, catalyst loading). For purity disputes, orthogonal validation via ¹H NMR integration and LC-MS quantifies impurities. Contradictions in Boc-deprotection efficiency may arise from trace moisture; Karl Fischer titration ensures anhydrous conditions .

Q. How does this compound serve as a building block in drug discovery pipelines?

  • Methodological Answer: The spirocyclic scaffold enhances conformational rigidity, improving target binding affinity. For example, Zelquistinel (AGN-241751) incorporates this core as a NMDA receptor modulator. Post-functionalization (e.g., Suzuki coupling at the amine) enables diversification for structure-activity relationship (SAR) studies .

Q. What crystallographic methods are suitable for resolving the 3D structure of spirocyclic intermediates?

  • Methodological Answer: Single-crystal X-ray diffraction using SHELXL refinement (via Olex2 interface) resolves spirocyclic geometry. For poorly diffracting crystals, synchrotron radiation improves resolution. Twinning analysis (SHELXT) addresses lattice disorder common in strained spiro systems .

Key Notes

  • Contradictions in spirocyclic nomenclature (e.g., [3.4] vs. [2.5] ring systems) require careful CAS verification .
  • For advanced applications, derivatives like Zelquistinel highlight the scaffold’s versatility in CNS drug discovery .

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